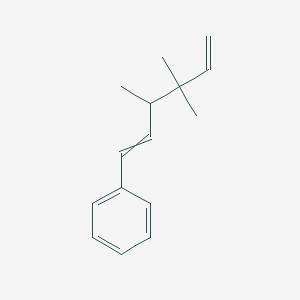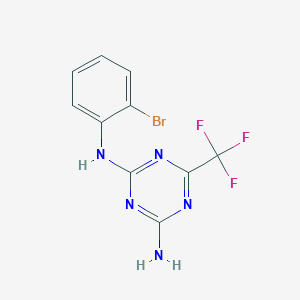
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- is a heterocyclic aromatic compound It belongs to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with amines.
Introduction of Substituents: The bromophenyl and trifluoromethyl groups are introduced through nucleophilic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide, while trifluoromethylation can be carried out using trifluoromethyl iodide or other reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents used.
Reduction: Reduction reactions can be performed to modify the functional groups or the triazine ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazine derivatives, while substitution can introduce new functional groups.
科学研究应用
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The bromophenyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4-diamine, N-(2-chlorophenyl)-6-(trifluoromethyl)-: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(methyl)-: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- is unique due to the presence of both bromophenyl and trifluoromethyl groups
属性
CAS 编号 |
112878-52-1 |
|---|---|
分子式 |
C10H7BrF3N5 |
分子量 |
334.10 g/mol |
IUPAC 名称 |
2-N-(2-bromophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H7BrF3N5/c11-5-3-1-2-4-6(5)16-9-18-7(10(12,13)14)17-8(15)19-9/h1-4H,(H3,15,16,17,18,19) |
InChI 键 |
NWRMCCBVCNSZHD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)
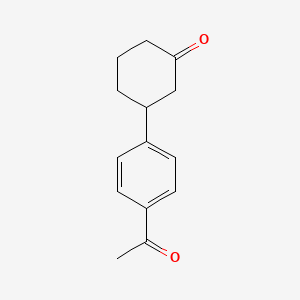
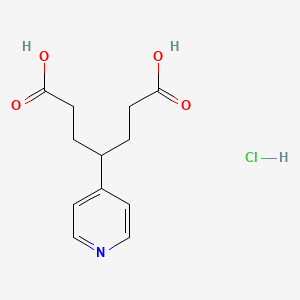
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
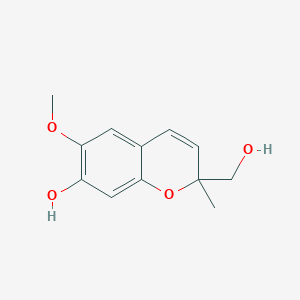
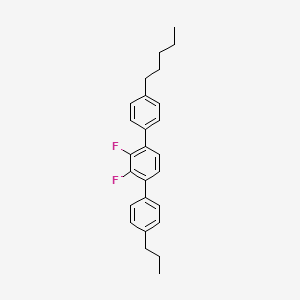
![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
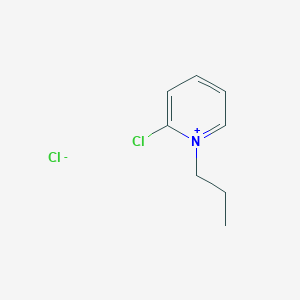
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)


